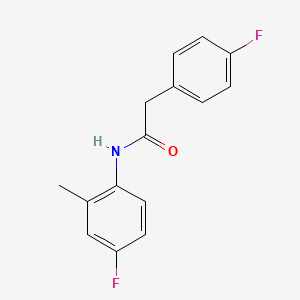
N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)acetamide, commonly known as MINA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MINA belongs to the family of isoxazole-based compounds, which have been extensively studied for their biological activities.
作用機序
The precise mechanism of action of MINA is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MINA induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. MINA also inhibits the activity of histone deacetylases (HDACs), which play a role in cancer progression. Inflammation is regulated by various signaling pathways, and MINA has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. MINA's neuroprotective effects are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
MINA has been shown to have various biochemical and physiological effects. In cancer cells, MINA inhibits cell proliferation, induces apoptosis, and arrests the cell cycle. Inflammation is characterized by the production of pro-inflammatory cytokines, and MINA has been found to inhibit the production of these cytokines. MINA's neuroprotective effects include reducing oxidative stress, inflammation, and neuronal cell death.
実験室実験の利点と制限
MINA has several advantages for lab experiments, including its high purity and stability. However, one limitation is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, MINA's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for MINA research. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of MINA. Another direction is the investigation of MINA's potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of MINA and its effects on various signaling pathways.
合成法
The synthesis of MINA involves the reaction of 5-methylisoxazole-3-carboxylic acid with 4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to obtain MINA. The overall yield of this synthesis method is around 50%.
科学的研究の応用
MINA has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, MINA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and MINA has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. MINA has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-6-11(14-19-8)13-12(16)7-9-2-4-10(5-3-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRBMSJOGKMEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

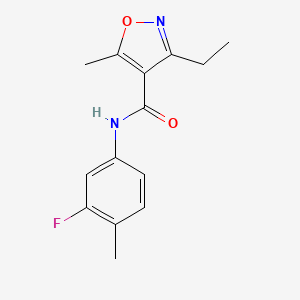

![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)

![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)
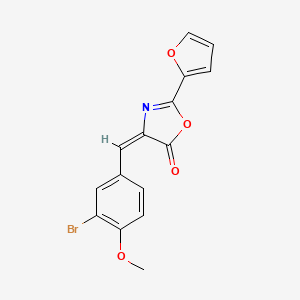

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)
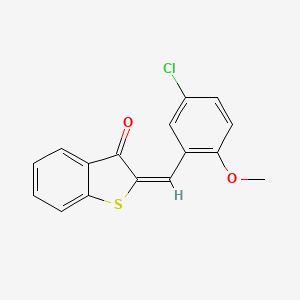
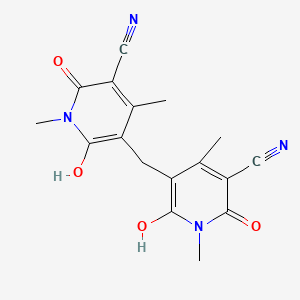
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)
